Ru-Metro

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

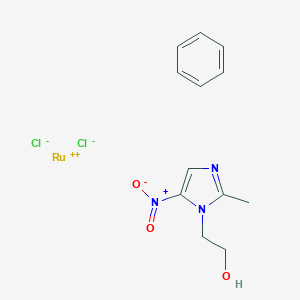

The Ru-Metro is a coordination compound that combines the metal ruthenium with metronidazole, a well-known antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ru-Metroes typically involves the reaction of ruthenium polypyridyl complexes with metronidazole derivatives. For instance, the reaction of [Ru(tpy)(dmp)(5NIM)]PF6 (where tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, and 5NIM = 5-nitroimidazolate) with metronidazole derivatives under controlled conditions yields the desired complex .

Industrial Production Methods: While specific industrial production methods for Ru-Metroes are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: The Ru-Metro undergoes various chemical reactions, including:

Oxidation and Reduction: The complex can participate in redox reactions, which are crucial for its antimicrobial activity.

Substitution: Ligand exchange reactions where metronidazole can be replaced by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often require solvents like acetonitrile and mild heating.

Major Products: The primary products of these reactions are modified ruthenium complexes with altered ligands, which can exhibit different biological activities .

Scientific Research Applications

The Ru-Metro has diverse applications in scientific research:

Chemistry: Used as a photoresponsive agent in photodynamic therapy.

Biology: Investigated for its ability to bind to DNA and act as a probe for studying DNA interactions.

Mechanism of Action

The mechanism of action of the Ru-Metro involves the photoactivation of the complex under light irradiation, leading to the release of bioactive metronidazole ligands. These ligands then interact with bacterial DNA, causing damage and inhibiting bacterial growth. The complex’s ability to function under hypoxic conditions makes it particularly effective against anaerobic bacteria .

Comparison with Similar Compounds

Ruthenium(II) polypyridyl complexes: These share similar photoresponsive properties and are used in photodynamic therapy.

Metronidazole derivatives: These compounds are also used to treat anaerobic bacterial infections but may not have the same photoresponsive capabilities.

Uniqueness: The Ru-Metro stands out due to its dual functionality as both a photoresponsive agent and an antimicrobial compound. Its ability to release active ligands upon light activation and function under hypoxic conditions provides a significant advantage over traditional treatments .

Properties

CAS No. |

142012-12-2 |

|---|---|

Molecular Formula |

C12H15Cl2N3O3Ru |

Molecular Weight |

421.2 g/mol |

IUPAC Name |

benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |

InChI |

InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |

InChI Key |

QYBFRILKKAVWEP-UHFFFAOYSA-L |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |

Synonyms |

(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.